RK 20448-Trihydrochloride-D3
Description
- (R)-(+)-3-Aminoquinuclidine dihydrochloride (CAS 123536-14-1): A dihydrochloride salt with the molecular formula C7H14N2•2HCl. Limited toxicological data are available, and its safety profile remains incompletely characterized .
- CAS 918538-05-3: A dichlorinated heterocyclic compound (C6H3Cl2N3) with a molecular weight of 188.01 g/mol. It exhibits warnings for skin/eye irritation and respiratory hazards (H315-H319-H335) and has been studied for its synthetic accessibility and moderate aqueous solubility (0.03 mg/mL) .
Given the nomenclature discrepancy, this analysis assumes "RK 20448-Trihydrochloride-D3" shares structural or functional similarities with these compounds, particularly as a trihydrochloride derivative or deuterated analog.
Properties
Molecular Formula |
C₂₉H₃₁D₃N₆O·3HCl |
|---|---|
Molecular Weight |
485.6436463 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on formula.
Key Findings:
Hazard Profiles: CAS 918538-05-3 poses distinct irritation risks (H315-H319-H335) compared to (R)-(+)-3-Aminoquinuclidine dihydrochloride, whose toxicological data are incomplete .
Structural Analogues :
- Derivatives like 4-chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine and 7-chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine exhibit simplified halogenated heterocycles, which may enhance metabolic stability compared to CAS 918538-05-3 .
Limitations and Recommendations
- The absence of direct data on "RK 20448-Trihydrochloride-D3" necessitates extrapolation from structurally related compounds.
- Further studies should prioritize deuterium isotope effects, trihydrochloride salt stability, and in vivo toxicology to refine comparative analyses.
Q & A
Basic Research Questions
Q. How should researchers design initial experiments involving RK 20448-Trihydrochloride-D3 to ensure methodological rigor?
- Begin with a comprehensive literature review to identify established protocols and gaps . Formulate hypotheses using frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to align objectives with scientific significance . Incorporate control groups and replicate conditions from prior studies to establish baseline data . Document procedures in detail, including equipment calibration and environmental variables, to enable reproducibility .
Q. What are the best practices for synthesizing and characterizing RK 20448-Trihydrochloride-D3 in a laboratory setting?
- Follow peer-reviewed synthetic pathways from primary literature, cross-referencing spectroscopic data (e.g., NMR, HPLC) to validate purity . Use standardized protocols for stability testing under varying pH and temperature conditions, with periodic analytical validation . Maintain detailed logs of reaction parameters (e.g., stoichiometry, catalysts) to troubleshoot inconsistencies .
Q. How can researchers validate the purity and stability of RK 20448-Trihydrochloride-D3 batches?
- Employ orthogonal analytical methods (e.g., mass spectrometry, X-ray diffraction) to confirm structural integrity . Conduct accelerated degradation studies under controlled stressors (light, heat) and compare results against reference standards . Use statistical tools like ANOVA to assess batch-to-batch variability .
Q. What strategies are effective for conducting a literature review on RK 20448-Trihydrochloride-D3?
- Utilize databases like PubMed and SciFinder with Boolean operators (e.g., "RK 20448-Trihydrochloride-D3 AND pharmacokinetics") to filter primary studies . Critically appraise sources using criteria such as sample size, methodology transparency, and conflict-of-interest disclosures . Organize findings thematically (e.g., synthesis, bioactivity) to identify research gaps .
Advanced Research Questions
Q. How can contradictions in pharmacokinetic data for RK 20448-Trihydrochloride-D3 be resolved?
- Perform meta-analyses to identify confounding variables (e.g., dosing regimens, species-specific metabolism) . Replicate disputed experiments with enhanced controls (e.g., isotopically labeled analogs for tracking metabolite pathways) . Use computational modeling (e.g., PK/PD simulations) to reconcile in vitro and in vivo discrepancies .
Q. What methodologies ensure reproducibility in studies involving RK 20448-Trihydrochloride-D3?
- Adopt open-science practices: share raw data, code, and protocols via repositories like Zenodo . Implement blinded analysis and independent replication cohorts to minimize bias . Validate assays using inter-laboratory comparisons and certified reference materials .
Q. How can researchers optimize analytical techniques for detecting RK 20448-Trihydrochloride-D3 in complex matrices?
- Develop hybrid methods (e.g., LC-MS/MS with deuterated internal standards) to improve sensitivity . Conduct robustness testing by varying column chemistries and mobile phases to assess method versatility . Apply machine learning to automate peak integration and reduce human error .
Q. What approaches are suitable for designing multi-disciplinary studies on RK 20448-Trihydrochloride-D3 (e.g., toxicology + computational chemistry)?
- Establish cross-disciplinary teams with defined roles (e.g., synthetic chemists, bioinformaticians) . Use iterative feedback loops: computational predictions guide in vitro assays, which refine models . Align objectives with frameworks like PICO (Population, Intervention, Comparison, Outcome) to maintain focus .
Methodological Considerations
- Data Contradiction Analysis : Compare datasets using effect-size metrics (e.g., Cohen’s d) rather than p-values alone . Investigate methodological differences (e.g., solvent polarity in solubility tests) as potential sources of variability .
- Ethical and Safety Compliance : Adhere to institutional guidelines for handling hazardous compounds, including waste disposal and exposure monitoring . Document near-miss incidents to improve lab protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
